molecular formula C26H22N4O4S B2379226 N-(4-methoxyphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide CAS No. 536706-41-9

N-(4-methoxyphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide

Cat. No.: B2379226
CAS No.: 536706-41-9
M. Wt: 486.55
InChI Key: AZAILDJNPZAUPX-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrimido[5,4-b]indole core with methoxyphenyl and sulfanylacetamide groups, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-(4-methoxyphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide involves multiple steps, including the formation of the pyrimido[5,4-b]indole core and subsequent functionalization with methoxyphenyl and sulfanylacetamide groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

N-(4-methoxyphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The methoxy and sulfanyl groups can be substituted with other functional groups using appropriate reagents and conditions, leading to a variety of derivatives with different properties.

Scientific Research Applications

N-(4-methoxyphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a precursor in organic synthesis.

    Biology: It may have potential as a biochemical probe for studying cellular processes and interactions due to its unique structure.

    Medicine: Research into its pharmacological properties could reveal potential therapeutic applications, such as anti-cancer or anti-inflammatory effects.

    Industry: The compound’s unique properties may make it useful in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways within cells. The compound may bind to proteins or enzymes, altering their activity and affecting cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-(4-methoxyphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide can be compared with similar compounds such as:

These comparisons highlight the uniqueness of this compound and its potential for diverse scientific research applications.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O4S/c1-33-18-12-10-16(11-13-18)27-22(31)15-35-26-29-23-20-8-3-4-9-21(20)28-24(23)25(32)30(26)17-6-5-7-19(14-17)34-2/h3-14,28H,15H2,1-2H3,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZAILDJNPZAUPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)OC)NC5=CC=CC=C53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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